molecular formula C9H7BrN2O2 B2511959 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 1423723-24-3

9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B2511959
CAS No.: 1423723-24-3
M. Wt: 255.071
InChI Key: HKRMQTDKVWRMPT-UHFFFAOYSA-N
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Description

9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one hydrochloride is a compound with the CAS Number: 2416235-93-1 . It has a molecular weight of 277.55 . The IUPAC name for this compound is 9-bromo-1,2,3,4-tetrahydro-5H-benzo [e] [1,4]diazepin-5-one hydrochloride .


Synthesis Analysis

The synthesis of 3-Bromo-1,3,4,5-tetrahydro-2H-benzo [b]azepin-2-one involves several steps . Initially, 10 parts by weight of heated melted polyphosphoric acid are added to a drying kettle. Then, 2-bromo-3,4-dihydro-N-hydroxy- (2H) -naphthalimide is added in portions at a temperature of 60 °C, and the reaction is insulated for 20 hours. The reaction solution is then added dropwise to 12.5 parts by weight of water to carry out hydrolysis. After washing, 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one crude is obtained. Finally, 10 parts by weight of methanol and 0.1 part by weight of activated carbon are added, and the mixture is heated for decolorization. After filtration, the filtrate is cooled to 10 °C for 20 hours, centrifuged, washed, and dried to give 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepan-2-one .


Molecular Structure Analysis

The InChI code for 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one hydrochloride is 1S/C9H9BrN2O.ClH/c10-7-3-1-2-6-8 (7)11-4-5-12-9 (6)13;/h1-3,11H,4-5H2, (H,12,13);1H .

It is stored at room temperature .

Safety and Hazards

The compound has been classified under GHS07 and has a signal word of "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

9-bromo-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c10-6-3-1-2-5-8(6)12-7(13)4-11-9(5)14/h1-3H,4H2,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRMQTDKVWRMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=CC=C2Br)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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